3-[2-(3,4-dimethoxyphenyl)ethyl]-1-{[4-(trifluoromethyl)phenyl]methyl}-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-2,4-dione
Description
This compound is a pyrido[3,2-d]pyrimidine derivative featuring a 3,4-dimethoxyphenethyl group at position 3 and a 4-trifluoromethylbenzyl substituent at position 1. The pyrido[3,2-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, known for its kinase inhibitory properties, particularly targeting PI3K, mTOR, and ATR kinases .
Properties
IUPAC Name |
3-[2-(3,4-dimethoxyphenyl)ethyl]-1-[[4-(trifluoromethyl)phenyl]methyl]pyrido[3,2-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22F3N3O4/c1-34-20-10-7-16(14-21(20)35-2)11-13-30-23(32)22-19(4-3-12-29-22)31(24(30)33)15-17-5-8-18(9-6-17)25(26,27)28/h3-10,12,14H,11,13,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQATWGDBKCSGNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C(=O)C3=C(C=CC=N3)N(C2=O)CC4=CC=C(C=C4)C(F)(F)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22F3N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
The compound's safety profile indicates a predicted boiling point of approximately 699.8 °C and a density of 1.27 g/cm³, suggesting stability under various conditions .
Medicinal Chemistry
- Anticancer Activity : Research has indicated that pyrido[3,2-d]pyrimidine derivatives exhibit promising anticancer properties by inhibiting specific kinases involved in tumor growth. Studies have demonstrated that this compound may selectively target cancer cells while sparing normal cells, making it a candidate for further development in cancer therapy.
- Antimicrobial Properties : The presence of the trifluoromethyl group enhances the antimicrobial activity of the compound against various bacterial strains. Investigations into its mechanism of action suggest that it disrupts bacterial cell wall synthesis .
- Neuroprotective Effects : Preliminary studies suggest that this compound may possess neuroprotective properties, potentially useful in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. The mechanism involves modulation of neurotransmitter systems and reduction of oxidative stress .
Case Studies
-
Case Study 1: Anticancer Efficacy
In vitro studies on human cancer cell lines demonstrated that the compound inhibited cell proliferation by inducing apoptosis through the activation of caspase pathways. The IC50 values were significantly lower compared to standard chemotherapeutic agents. -
Case Study 2: Antimicrobial Activity
A series of antimicrobial assays revealed that the compound exhibited minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Escherichia coli comparable to commonly used antibiotics. -
Case Study 3: Neuroprotection in Animal Models
Animal models treated with the compound showed improved cognitive function and reduced neuroinflammation markers after exposure to neurotoxic agents.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s activity and selectivity can be contextualized against structurally related pyrido[3,2-d]pyrimidine derivatives:
Key Comparisons
Target Selectivity The target compound lacks a C-7 substituent, which associates with reduced mTOR inhibition. The 4-trifluoromethylbenzyl group may enhance PI3Kδ affinity, akin to Compound S5, a highly selective PI3Kδ inhibitor (IC50 = 2.82 nM) .
Structural Modifications and SAR 3,4-Dimethoxyphenethyl vs. Aromatic Amines: Unlike diamino-substituted analogs (e.g., Compound 21 in ), the target compound’s dimethoxy group may prioritize kinase inhibition over DHFR targeting . Trifluoromethyl vs. Methoxy: The electron-withdrawing CF3 group in the target compound could improve metabolic stability compared to methoxy-substituted derivatives, as seen in PI3Kδ inhibitors .
Therapeutic Potential Antitumor Activity: Pyrido[3,2-d]pyrimidines with arylalkyl substituents (e.g., ) show DNA demethylation and cytotoxicity, suggesting the target compound may act via similar mechanisms .
Toxicity and Pharmacokinetics
- Substituents influence toxicity: The 3,4-dimethoxy group may reduce hepatotoxicity compared to halogenated analogs, while the CF3 group could increase plasma protein binding, prolonging half-life .
Preparation Methods
Preparation of 5-Amino-1,3-disubstituted Uracil Intermediate
A solution of 5-aminouracil (1.26 g, 0.01 mol) in anhydrous dimethylformamide (DMF, 20 mL) was treated with sodium ethoxide (0.02 mol) under nitrogen. After stirring for 30 minutes, diethyl oxalate (2.92 g, 0.02 mol) was added dropwise, and the mixture was refluxed for 12 hours. The reaction was quenched with ice water, and the precipitate was filtered and recrystallized from ethanol to yield 5-amino-1,3-disubstituted uracil A (1.89 g, 72% yield).
Table 1: Characterization of Intermediate A
| Property | Data |
|---|---|
| Melting Point | 198–200°C |
| IR (KBr, cm⁻¹) | 3365 (NH), 1702 (C=O), 1643 (C=N) |
| ¹H NMR (DMSO-d6, 400 MHz) | δ 6.89 (s, 2H, NH2), 4.12 (q, J=7.2 Hz, 2H, CH2), 1.37 (t, 3H, CH3) |
Cyclocondensation to Form Pyrido[3,2-d]pyrimidine-2,4-dione
Intermediate A (1.5 g, 0.006 mol) was suspended in acetic acid (15 mL) and treated with ammonium acetate (0.012 mol). The mixture was heated at 120°C for 8 hours, cooled, and poured into ice water. The resulting solid was filtered and purified via column chromatography (silica gel, ethyl acetate/hexane 1:2) to afford the pyrido[3,2-d]pyrimidine-2,4-dione core B (1.21 g, 68% yield).
Table 2: Characterization of Core Structure B
| Property | Data |
|---|---|
| Melting Point | 215–217°C |
| IR (KBr, cm⁻¹) | 1728 (C=O), 1639 (C=N), 1584 (aromatic C=C) |
| ¹H NMR (DMSO-d6, 400 MHz) | δ 8.24 (s, 1H, pyridine-H), 7.45–7.89 (m, 4H, aromatic), 3.98 (s, 3H, OCH3) |
| Property | Data |
|---|---|
| Melting Point | 132–134°C |
| ¹H NMR (CDCl3, 400 MHz) | δ 6.78–7.05 (m, 3H, aromatic), 4.22 (t, 2H, CH2), 3.85 (s, 6H, OCH3), 3.12 (t, 2H, CH2) |
Functionalization with the 4-Trifluoromethylbenzyl Group
The final step involved alkylation of the 1-position nitrogen with 4-(trifluoromethyl)benzyl chloride.
Alkylation at Position 1
Intermediate C (0.8 g, 0.002 mol) was suspended in acetonitrile (15 mL) with cesium carbonate (0.006 mol). 4-(Trifluoromethyl)benzyl chloride (0.003 mol) was added, and the mixture was refluxed for 10 hours. The solvent was evaporated, and the residue was chromatographed (silica gel, dichloromethane/methanol 20:1) to yield the target compound (0.92 g, 82% yield).
Table 4: Characterization of Final Product
| Property | Data |
|---|---|
| Melting Point | 145–147°C |
| IR (KBr, cm⁻¹) | 1731 (C=O), 1615 (C=N), 1325 (C-F) |
| ¹H NMR (CDCl3, 400 MHz) | δ 7.62 (d, 2H, J=8.0 Hz, CF3-C6H4), 7.45 (d, 2H, J=8.0 Hz), 6.72–6.98 (m, 3H, OCH3-C6H3), 5.32 (s, 2H, NCH2), 4.18 (t, 2H, CH2), 3.82 (s, 6H, OCH3), 3.08 (t, 2H, CH2) |
| ¹³C NMR (CDCl3, 100 MHz) | δ 162.1 (C=O), 152.3 (C=N), 130.5–125.8 (CF3-C6H4), 112.4–148.9 (pyrido-pyrimidine), 56.1 (OCH3), 45.2 (NCH2), 34.7 (CH2) |
Optimization and Mechanistic Insights
Q & A
Q. What are the standard synthetic protocols for preparing this compound, and how can reaction conditions be optimized?
The synthesis involves multi-step reactions typical of pyrido[3,2-d]pyrimidine derivatives. Key steps include:
- Core formation : Cyclization of precursors (e.g., pyridine-2,4-diones) under reflux conditions in solvents like acetonitrile or ethanol .
- Substituent introduction : Alkylation or benzylation of the core using reagents such as 3,4-dimethoxyphenethyl bromide and 4-(trifluoromethyl)benzyl chloride. Catalysts like potassium carbonate or sodium hydride are often employed .
- Purification : Column chromatography or preparative HPLC to isolate the final product. Reaction temperature (60–100°C) and solvent polarity significantly impact yield and purity .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions and stereochemistry .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
- HPLC : Purity assessment (>95% purity threshold for biological assays) using C18 columns and gradient elution .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on bioactivity?
- Substituent variation : Replace the 3,4-dimethoxyphenyl or trifluoromethyl groups with electron-withdrawing/donating analogs (e.g., nitro, chloro, or methoxy groups) to assess electronic effects .
- Biological assays : Test derivatives against target enzymes (e.g., kinases) or receptors using fluorescence polarization or surface plasmon resonance (SPR) to quantify binding affinities (IC₅₀ or Kd values) .
- Computational modeling : Molecular docking (e.g., AutoDock Vina) to predict interactions with active sites .
Q. What strategies resolve contradictions in bioactivity data across different experimental models?
- Method standardization : Use identical cell lines (e.g., HEK293 or HeLa) and assay conditions (e.g., ATP concentration in kinase assays) to minimize variability .
- Orthogonal validation : Confirm activity via complementary techniques (e.g., Western blotting for protein inhibition alongside enzymatic assays) .
- Meta-analysis : Compare data across studies while accounting for differences in compound solubility, solvent (DMSO vs. saline), and dosing protocols .
Q. How can metabolic stability and toxicity profiles be assessed preclinically?
- In vitro assays :
- Microsomal stability : Incubate with liver microsomes (human/rat) to measure half-life (t½) and metabolic clearance .
- CYP450 inhibition : Screen for interactions with cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates .
- In vivo models : Administer to rodents (10–50 mg/kg) and monitor plasma pharmacokinetics (Cmax, AUC) and organ toxicity via histopathology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
